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Compound of Interest

Compound Name: Erythrosin B

Cat. No.: B097352 Get Quote

Introduction

Erythrosin B, a non-toxic, biocompatible red dye, serves as a valuable tool in cell viability

analysis. It functions as a membrane exclusion dye, selectively penetrating cells with

compromised plasma membranes, a hallmark of cell death.[1] This characteristic allows for the

differentiation and quantification of live versus dead cells. While traditionally used as a safer

alternative to Trypan Blue for general viability assessment, its application can be extended to

distinguish between different modes of cell death, namely apoptosis and necrosis, when used

in conjunction with markers of early apoptosis.

Principle of the Assay

The fundamental principle of using Erythrosin B for cell viability lies in the integrity of the cell

membrane.

Live Cells: Healthy, viable cells possess an intact plasma membrane that is impermeable to

Erythrosin B. These cells actively exclude the dye and remain unstained.

Dead Cells: Cells that have undergone necrosis or are in the late stages of apoptosis lose

their membrane integrity.[2] This allows Erythrosin B to enter the cytoplasm and bind to

intracellular proteins, staining the cells red.[1]

To specifically differentiate between apoptosis and necrosis, a dual-staining strategy is

employed. This typically involves combining Erythrosin B with a marker for early apoptosis,
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such as Annexin V.

Early Apoptosis: A key event in early apoptosis is the translocation of phosphatidylserine

(PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a protein with

a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to label these cells.

Early apoptotic cells will stain positive for Annexin V but will still have intact membranes, thus

excluding Erythrosin B.

Late Apoptosis/Secondary Necrosis: As apoptosis progresses, the cell membrane loses its

integrity. These late apoptotic cells will expose PS (staining positive for Annexin V) and will

also be permeable to Erythrosin B (staining red).

Primary Necrosis: Necrotic cell death is characterized by a rapid loss of membrane integrity

without the preceding ordered stages of apoptosis.[4][5] Therefore, necrotic cells will be

permeable to Erythrosin B but will not show significant Annexin V staining on the outer

membrane leaflet.[6]

Advantages of Erythrosin B

Erythrosin B presents several advantages over the more traditional Trypan Blue:

Lower Toxicity: It is considered biosafe and non-toxic to cells over extended periods, allowing

for more flexible experimental timelines.[3]

Rapid Staining: Erythrosin B effectively stains dead cells almost immediately, with some

studies suggesting a time of effectiveness of just one minute.[3]

High Sensitivity: Some research indicates that Erythrosin B may be more sensitive in

detecting dead cells compared to Trypan Blue.[7][8]

Safety: Erythrosin B is not carcinogenic, making it a safer reagent for researchers and

posing fewer environmental disposal concerns.

Data Presentation
Table 1: Comparison of Viability Dyes for Cell Death Analysis
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Feature Erythrosin B Trypan Blue
Propidium
Iodide (PI)

Annexin V

Mechanism of

Action

Membrane

Exclusion

Membrane

Exclusion

Membrane

Exclusion,

Intercalates with

DNA

Binds to

externalized

Phosphatidylseri

ne (PS)

Target Cell State
Late Apoptosis,

Necrosis

Late Apoptosis,

Necrosis

Late Apoptosis,

Necrosis
Early Apoptosis

Detection

Method

Brightfield

Microscopy

Brightfield

Microscopy

Fluorescence

Microscopy, Flow

Cytometry

Fluorescence

Microscopy, Flow

Cytometry

Toxicity Low
High

(Carcinogenic)
Moderate Low

Staining Time Rapid (~1 min) 5-15 min Rapid 10-15 min

Primary

Application

General Viability,

Dead Cell

Counting

General Viability,

Dead Cell

Counting

Dead Cell

Staining in

Fluorescence

Assays

Early Apoptosis

Detection

Table 2: Interpreting Dual Staining Results (Annexin V & Erythrosin B)

Annexin V Staining Erythrosin B Staining Cell Population

Negative Negative Live, healthy cells

Positive Negative Early apoptotic cells

Positive Positive Late apoptotic cells

Negative Positive Necrotic cells

Experimental Protocols
Protocol 1: General Cell Viability Assessment using Erythrosin B
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This protocol is for determining the percentage of viable cells in a suspension using brightfield

microscopy.

Materials:

Erythrosin B solution (0.05% - 0.1% w/v in PBS)

Cell suspension

Phosphate-Buffered Saline (PBS)

Hemocytometer or automated cell counter

Micropipettes

Microcentrifuge tubes

Procedure:

Harvest cells and prepare a single-cell suspension in PBS or culture medium.

Determine the cell density using a small aliquot. Adjust the cell concentration to

approximately 1 x 10^6 cells/mL.

In a microcentrifuge tube, mix the cell suspension with the Erythrosin B solution at a 1:1

ratio (e.g., 10 µL of cell suspension and 10 µL of 0.1% Erythrosin B for a final concentration

of 0.05%).[3]

Mix gently by pipetting. No incubation time is required.[1]

Immediately load 10 µL of the mixture into a hemocytometer.

Using a brightfield microscope, count the number of stained (non-viable) and unstained

(viable) cells in the central grid.

Calculate the percentage of viable cells using the following formula: % Viability = (Number of

unstained cells / Total number of cells) x 100
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Protocol 2: Quantifying Apoptosis and Necrosis using Annexin V and Erythrosin B

This protocol describes a method for differentiating between live, early apoptotic, late apoptotic,

and necrotic cells using fluorescence microscopy.

Materials:

FITC-conjugated Annexin V

10X Annexin V Binding Buffer (100 mM Hepes, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)

Erythrosin B solution (0.02% w/v in PBS)

Cell suspension (treated and untreated controls)

Phosphate-Buffered Saline (PBS), cold

Fluorescence microscope with appropriate filters for FITC (Green) and a brightfield channel.

Procedure:

Induce apoptosis in your target cells using a known method. Include an untreated control

population.

Harvest the cells (including any floating cells from adherent cultures) and pellet them by

centrifugation at 500 x g for 5 minutes.

Wash the cells once with cold PBS.

Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension to a new tube.

Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 2 µL of 0.02% Erythrosin B solution to the cell suspension. Mix gently.

Place 10 µL of the stained cell suspension onto a microscope slide and cover with a

coverslip.

Immediately visualize the cells under a fluorescence microscope.

Live cells: Appear unstained under both brightfield and fluorescence.

Early apoptotic cells: Show green fluorescence on the plasma membrane with no red

staining.

Late apoptotic cells: Show green fluorescence on the membrane and will be stained red

internally.

Necrotic cells: Will be stained red internally with little to no green membrane fluorescence.

Count at least 200 cells per sample and determine the percentage of each population.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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